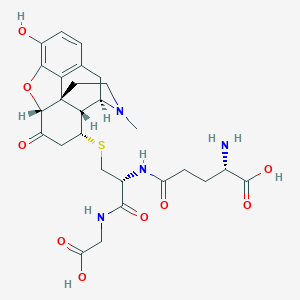

(Glutathion-S-yl)dihydromorphinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Glutathion-S-yl)dihydromorphinone, also known as GSH-M3, is a potent opioid receptor agonist that has been synthesized and studied for its potential use in pain management. This compound is a derivative of morphine and has been shown to have high affinity and selectivity for the mu-opioid receptor.

Aplicaciones Científicas De Investigación

(Glutathion-S-yl)dihydromorphinone has been studied for its potential use in pain management. It has been shown to have high potency and selectivity for the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects.

Mecanismo De Acción

The mechanism of action of (Glutathion-S-yl)dihydromorphinone involves binding to the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Binding of (Glutathion-S-yl)dihydromorphinone to the mu-opioid receptor results in the activation of downstream signaling pathways, which ultimately leads to the inhibition of neurotransmitter release and the reduction of pain perception.

Efectos Bioquímicos Y Fisiológicos

(Glutathion-S-yl)dihydromorphinone has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a lower potential for abuse and dependence compared to other opioids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (Glutathion-S-yl)dihydromorphinone in lab experiments is its high potency and selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects. However, one limitation of using (Glutathion-S-yl)dihydromorphinone in lab experiments is its high cost and limited availability.

Direcciones Futuras

There are several future directions for the study of (Glutathion-S-yl)dihydromorphinone. One potential direction is the development of more efficient synthesis methods that could reduce the cost and increase the availability of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of (Glutathion-S-yl)dihydromorphinone in humans, which could provide valuable information for the development of new pain management therapies. Finally, the study of the potential use of (Glutathion-S-yl)dihydromorphinone in combination with other analgesic drugs could provide new insights into the mechanisms of pain perception and the development of more effective pain management therapies.

Conclusion:

In conclusion, (Glutathion-S-yl)dihydromorphinone is a potent opioid receptor agonist that has been synthesized and studied for its potential use in pain management. It has been shown to have high potency and selectivity for the mu-opioid receptor, as well as a longer duration of action compared to morphine. While there are limitations to its use in lab experiments, the study of (Glutathion-S-yl)dihydromorphinone has the potential to provide valuable insights into the mechanisms of pain perception and the development of more effective pain management therapies.

Métodos De Síntesis

The synthesis of (Glutathion-S-yl)dihydromorphinone involves the reaction of morphine with glutathione, a tripeptide composed of cysteine, glycine, and glutamate. This reaction results in the formation of a disulfide bond between the thiol group of cysteine and the phenolic hydroxyl group of morphine. The resulting compound, (Glutathion-S-yl)dihydromorphinone, has been shown to be stable and highly soluble in aqueous solutions.

Propiedades

Número CAS |

119995-15-2 |

|---|---|

Nombre del producto |

(Glutathion-S-yl)dihydromorphinone |

Fórmula molecular |

C27H34N4O9S |

Peso molecular |

590.6 g/mol |

Nombre IUPAC |

(2S)-5-[[(2R)-3-[[(4R,4aR,5R,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C27H34N4O9S/c1-31-7-6-27-21-12-2-4-16(32)23(21)40-24(27)17(33)9-18(22(27)15(31)8-12)41-11-14(25(37)29-10-20(35)36)30-19(34)5-3-13(28)26(38)39/h2,4,13-15,18,22,24,32H,3,5-11,28H2,1H3,(H,29,37)(H,30,34)(H,35,36)(H,38,39)/t13-,14-,15+,18+,22+,24-,27+/m0/s1 |

Clave InChI |

VVZYRFDANRQOGU-WGVGMDPXSA-N |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C[C@H]4SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Otros números CAS |

119995-15-2 |

Secuencia |

XXG |

Sinónimos |

(glutathion-S-yl)dihydromorphinone dihydromorphinone-glutathione adduct SG-DHMO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)